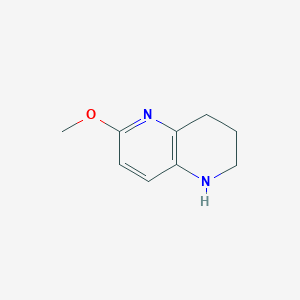

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h4-5,10H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLZTKZAAHOQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393544-54-1 | |

| Record name | 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a key intermediate in the development of novel therapeutic agents, particularly for central nervous system disorders and as cardiovascular drugs.[1] This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound. Two primary, field-proven methodologies are detailed: a classic two-step approach involving the construction of the aromatic 1,5-naphthyridine core followed by catalytic hydrogenation, and a more convergent synthesis via a Povarov-type cycloaddition. This guide offers in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of the Tetrahydro-1,5-naphthyridine Core

The 1,5-naphthyridine framework is a privileged heterocyclic motif in drug discovery, with numerous derivatives exhibiting a wide array of biological activities.[2] The partial saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold introduces a three-dimensional character that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as solubility and metabolic stability. The incorporation of a methoxy group at the 6-position can further modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

This guide is intended to be a practical resource for chemists in the pharmaceutical and biotechnology sectors, providing the necessary technical details to synthesize 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine efficiently and reproducibly.

Synthetic Strategy I: Two-Step Synthesis via Aromatic Intermediate

This robust and well-established approach involves the initial construction of the aromatic 6-methoxy-1,5-naphthyridine core, followed by the selective reduction of one of the pyridine rings. This strategy allows for the synthesis of the aromatic intermediate which can also be a valuable building block for other derivatives.

Part 1: Synthesis of 6-Methoxy-1,5-naphthyridine via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic method for the synthesis of quinolines and related heterocyclic systems.[3] In this adaptation, 3-amino-5-methoxypyridine is reacted with glycerol in the presence of a strong acid and an oxidizing agent to construct the second pyridine ring.

Causality of Experimental Choices:

-

3-Amino-5-methoxypyridine: This commercially available starting material provides the foundational pyridine ring and the desired methoxy substituent at the correct position.

-

Glycerol: Upon dehydration with sulfuric acid, glycerol generates acrolein in situ. Acrolein is a key C3 synthon that undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation.

-

Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.

-

Oxidizing Agent (e.g., Nitrobenzene or Arsenic(V) Oxide): This is crucial for the final aromatization of the di-hydro-naphthyridine intermediate to the fully aromatic 1,5-naphthyridine. Ferrous sulfate is often added to moderate the typically exothermic reaction.[4]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (e.g., 100 mL) to glycerol (e.g., 250 g, 2.7 mol). Cool the mixture in an ice bath.

-

Addition of Reactants: To the cooled and stirred mixture, slowly add 3-amino-5-methoxypyridine (e.g., 100 g, 0.8 mol). Subsequently, add an oxidizing agent such as nitrobenzene (e.g., 60 g, 0.49 mol) and ferrous sulfate heptahydrate (e.g., 20 g) as a moderator.

-

Reaction Progression: Heat the mixture gently. The reaction is exothermic and may become vigorous. Maintain a temperature of approximately 130-140°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, cautiously pour the reaction mixture into a large volume of ice-water. Neutralize the solution with a concentrated sodium hydroxide solution until it is basic. The crude product can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude 6-methoxy-1,5-naphthyridine is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Catalytic Hydrogenation to 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

The selective reduction of the pyridine ring of 6-methoxy-1,5-naphthyridine can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to ensure the hydrogenation of the desired ring without affecting the methoxy group or the other aromatic ring.

Causality of Experimental Choices:

-

Catalyst (e.g., Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)): These are highly effective catalysts for the hydrogenation of nitrogen-containing heterocycles. Pd/C is often preferred for its cost-effectiveness and efficiency.

-

Solvent (e.g., Ethanol, Methanol, or Acetic Acid): The choice of solvent can influence the rate and selectivity of the hydrogenation. Protic solvents are generally effective.

-

Hydrogen Pressure: Moderate to high pressures of hydrogen (e.g., 50-500 psi) are typically employed to drive the reaction to completion.

-

Temperature: The reaction is often carried out at room temperature, but gentle heating may be required to increase the reaction rate.

Experimental Protocol:

-

Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), place 6-methoxy-1,5-naphthyridine (e.g., 10 g, 0.062 mol) and a catalytic amount of 10% Pd/C (e.g., 1 g, 10 wt%).

-

Solvent Addition: Add a suitable solvent such as ethanol (e.g., 150 mL) to dissolve the substrate.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 100 psi).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Visualizing the Two-Step Synthesis:

Caption: A two-step synthesis of the target compound.

Synthetic Strategy II: Convergent Synthesis via Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition, offers a more convergent and atom-economical approach to the synthesis of tetrahydroquinolines and their heteroaromatic analogs.[2] In this strategy, an imine, formed in situ from an aromatic amine and an aldehyde, reacts with an electron-rich alkene to directly construct the tetrahydro-1,5-naphthyridine core.

Causality of Experimental Choices:

-

3-Amino-5-methoxypyridine: Serves as the aromatic amine component, providing one of the nitrogen atoms and the methoxy-substituted ring.

-

Aldehyde (e.g., Formaldehyde or Acetaldehyde): Reacts with the aminopyridine to form the reactive imine intermediate. The choice of aldehyde will determine the substituent at the 4-position of the final product.

-

Electron-Rich Alkene (e.g., Ethyl Vinyl Ether or Dihydropyran): Acts as the dienophile in the cycloaddition reaction.

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂, Yb(OTf)₃): Activates the imine towards cycloaddition, enhancing the reaction rate and selectivity.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-methoxypyridine (e.g., 10 g, 0.08 mol) and an aldehyde (e.g., paraformaldehyde, 2.9 g, 0.096 mol) in a suitable anhydrous solvent such as dichloromethane or acetonitrile (e.g., 200 mL).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine.

-

Cycloaddition: Add an electron-rich alkene (e.g., ethyl vinyl ether, 14.4 g, 0.2 mol) to the reaction mixture, followed by the dropwise addition of a Lewis acid catalyst (e.g., Yb(OTf)₃, 2.5 g, 4 mmol).

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Visualizing the Povarov Reaction:

Caption: A convergent Povarov reaction pathway.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of the two synthetic strategies, providing a basis for comparison. Please note that the yields are estimates based on typical values for these reaction types and may vary depending on the specific conditions and scale.

| Parameter | Synthetic Strategy I | Synthetic Strategy II |

| Starting Materials | 3-Amino-5-methoxypyridine, Glycerol | 3-Amino-5-methoxypyridine, Aldehyde, Alkene |

| Key Reactions | Skraup-Doebner-von Miller, Catalytic Hydrogenation | Povarov [4+2] Cycloaddition |

| Number of Steps | 2 | 1 (one-pot) |

| Estimated Overall Yield | 30-50% | 40-60% |

| Advantages | Robust, well-established, intermediate is also useful | Convergent, atom-economical, milder conditions |

| Disadvantages | Harsh conditions (strong acid, high temp), multi-step | Requires anhydrous conditions, catalyst cost |

Spectroscopic Data (Predicted):

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 7.58 (d, J=2.5 Hz, 1H) | H-7 |

| 6.95 (d, J=2.5 Hz, 1H) | H-5 |

| 4.50 (br s, 1H) | NH |

| 3.85 (s, 3H) | OCH₃ |

| 3.40 (t, J=5.5 Hz, 2H) | C-2-H₂ |

| 2.75 (t, J=6.0 Hz, 2H) | C-4-H₂ |

| 1.90 (m, 2H) | C-3-H₂ |

Conclusion

This technical guide has detailed two effective synthetic routes for the preparation of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. The choice between the two-step classical approach and the more modern convergent Povarov reaction will depend on the specific requirements of the research, including scale, available equipment, and the need for the aromatic intermediate. The provided protocols and mechanistic rationale are intended to empower researchers to confidently synthesize this important heterocyclic scaffold for their drug discovery and development programs.

References

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]

-

Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Clerigué, J., Ramos, M. T., & Menéndez, J. C. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(5), 1330. [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Skraup reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

-

El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1803. [Link]

-

Drake, N. L., & Teague, P. C. (1955). 6-Methoxy-8-nitroquinoline. Organic Syntheses, Coll. Vol. 3, p.655 (1955); Vol. 25, p.63 (1945). [Link]

-

MySkinRecipes. (n.d.). 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. [Link]

Sources

An In-depth Technical Guide to the Characterization of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Introduction: The Significance of the Tetrahydro-1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine framework offers a three-dimensional architecture that can be crucial for specific biological target engagement. This guide provides a comprehensive technical overview of the essential methodologies for the synthesis and detailed characterization of a specific analogue, 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. This document is intended for researchers and professionals in drug discovery and chemical synthesis, offering insights into the rationale behind experimental choices and predictive data analysis where experimental results are not yet publicly available.

Part 1: Synthesis and Purification

A robust synthetic strategy is paramount for obtaining high-purity 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine for thorough characterization and subsequent biological screening. While multiple routes to the tetrahydro-1,5-naphthyridine core exist, an efficient approach involves an intramolecular inverse electron demand Diels-Alder reaction.[3] Another viable strategy is the aza-Diels-Alder (Povarov) reaction, which allows for the stereoselective synthesis of such scaffolds.[4]

Proposed Synthetic Protocol: Intramolecular Diels-Alder Approach

A plausible synthetic route would involve the initial preparation of a 1,2,4-triazine linked to an imidazole dienophile. The methoxy group would be introduced on the precursor to 3-aminopyridine. The key cyclization step would then be thermally induced to form the tetrahydro-1,5-naphthyridine ring system.

Experimental Workflow: Synthesis

Caption: A generalized workflow for the synthesis of the target compound.

Purification Protocol:

-

Reaction Quenching: Upon completion of the cyclization, the reaction mixture is cooled to room temperature and quenched with an appropriate aqueous solution, such as saturated sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Flash Chromatography: The crude product is purified by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Part 2: Structural Elucidation and Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure in solution.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methoxy protons. By analyzing the spectra of similar compounds like 6-methoxytetralin and 6-methoxyquinoline, we can predict the approximate chemical shifts.[5][6]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H (C7) | 7.8 - 8.2 | d | J = ~8-9 |

| Aromatic-H (C8) | 6.8 - 7.2 | d | J = ~8-9 |

| Methylene-H (C2) | 3.3 - 3.6 | t | J = ~6-7 |

| Methylene-H (C4) | 2.8 - 3.1 | t | J = ~6-7 |

| Methylene-H (C3) | 1.9 - 2.2 | m | |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | s | |

| Amine-H (NH) | 4.5 - 5.5 | br s |

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[7]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (C9a) | 155 - 160 |

| C-O (C6) | 150 - 155 |

| Aromatic CH (C7) | 130 - 135 |

| Aromatic C (C5a) | 120 - 125 |

| Aromatic CH (C8) | 105 - 110 |

| Methylene (C2) | 40 - 45 |

| Methylene (C4) | 25 - 30 |

| Methylene (C3) | 20 - 25 |

| Methoxy (OCH₃) | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, the key vibrational bands are expected to be:

-

N-H Stretch: A single, weak to medium intensity band around 3350-3310 cm⁻¹ for the secondary amine.[8][9]

-

C-H Stretch (Aromatic): Bands typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands appear just below 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic): Medium to strong bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Aromatic Ether): A strong band in the region of 1275-1200 cm⁻¹ and another around 1075-1020 cm⁻¹.[10]

-

C-N Stretch: A medium intensity band in the 1335-1250 cm⁻¹ range for the aromatic amine component.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): As the molecule contains two nitrogen atoms (an even number), the molecular ion peak is expected at an even mass-to-charge ratio (m/z). The calculated molecular weight is approximately 176.22 g/mol .

-

Fragmentation Pattern: Cyclic amines typically show a strong molecular ion peak.[12][13] The primary fragmentation pathway is often α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[14][15] This would lead to the loss of alkyl radicals and the formation of stable iminium ions.

Part 3: Solid-State Structure Determination

Single-Crystal X-ray Crystallography

To obtain definitive proof of the three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is the gold standard.[16][17][18]

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at low temperatures to minimize thermal vibrations.[19]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.[20]

Characterization Workflow Diagram

Caption: The integrated workflow for the complete characterization of the target molecule.

Part 4: Potential Biological Significance

The naphthyridine core is a key pharmacophore in numerous biologically active compounds.[21][22] Derivatives have shown a wide range of activities, including:

-

Anticancer: Some naphthyridines act as topoisomerase inhibitors or have cytotoxic effects on various cancer cell lines.[23]

-

Antimicrobial: The naphthyridine scaffold is present in several antibacterial and antifungal agents.[2]

-

Antiviral: Certain derivatives have been investigated for their potential against viruses like the Ebola virus.[2]

The introduction of a methoxy group and a tetrahydro-pyridine ring in 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine could modulate its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further biological evaluation.

References

- L. L. Schafer, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, 2021.

- M. P. Kumar et al., "1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development," Bioorganic & Medicinal Chemistry, 2008.

- University of Queensland, "Small molecule X-ray crystallography," School of Chemistry and Molecular Biosciences, 2023.

- Excillum, "Small molecule crystallography," 2023.

- ChemicalBook, "6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum," 2023.

- OUCI, "1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development," 2023.

- Rigaku, "What Is Small Molecule Crystal Structure Analysis?," 2023.

- JoVE, "Video: Mass Spectrometry of Amines," 2023.

- AZoLifeSciences, "X-ray Crystallography for Molecular Structure Determin

- ResearchGate, "Chemistry and Biological Activities of 1,8-Naphthyridines," 2025.

- Wikipedia, "X-ray crystallography," 2023.

- ScienceOpen, "Supporting Inform

- Whitman People, "GCMS Section 6.

- PMC, "Fused 1,5-Naphthyridines: Synthetic Tools and Applic

- Unknown, "Mass Spectrometry: Fragment

- Benchchem, "The Diverse Biological Activities of Naphthyridine Deriv

- ResearchGate, "Some important natural products with a naphthyridine core," 2025.

- PMC, "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost

- PMC, "Synthetic Strategies, Reactivity and Applic

- Unknown, "IR: amines," Unknown.

- The Royal Society of Chemistry, "Contents," 2023.

- ACS Publications, "Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds," 2011.

- ACS Publications, "Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines," 1965.

- ATB, "6-methoxytetralin | C11H14O | MD Topology | NMR | X-Ray," 2023.

- Pearson, "The IR spectrum for anisole contains two C―O stretching bands in ...," 2023.

- JoVE, "Video: Mass Spectrometry: Amine Fragment

- WikiEducator, "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)," 2023.

- ACD/Labs, "Methoxy groups just stick out," 2023.

- Illinois State University, "Infrared Spectroscopy," 2015.

- HMDB, "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258)," 2023.

- SpectraBase, "1-HYDROXY-6-METHOXYTETRALIN - Optional[13C NMR] - Chemical Shifts," 2023.

- Oreate AI Blog, "Decoding the IR Spectrum of Secondary Amines," 2026.

- ChemicalBook, "6-Methoxyquinoline(5263-87-6) 1H NMR spectrum," 2023.

- ChemicalBook, "6-Methoxyquinoline(5263-87-6) 13C NMR spectrum," 2023.

- ChemicalBook, "6-methoxy-1,2,3,4-tetrahydronaphthalene(1730-48-9) 1 h nmr," 2023.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE(1730-48-9) 1H NMR spectrum [chemicalbook.com]

- 6. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 7. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 10. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 11. wikieducator.org [wikieducator.org]

- 12. Video: Mass Spectrometry of Amines [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. excillum.com [excillum.com]

- 18. azolifesciences.com [azolifesciences.com]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. rigaku.com [rigaku.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and pharmaceutical development. Its unique bicyclic structure, featuring a partially saturated pyridine ring fused to a pyridine core, coupled with a strategically placed methoxy group, renders it a valuable intermediate in the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data to offer a technical resource for researchers engaged in its study and application. The exploration of this scaffold is particularly pertinent to the development of novel therapeutics targeting the central nervous system and cardiovascular diseases.[1]

Core Molecular and Physical Characteristics

A foundational understanding of the physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its behavior in various solvents, its potential for membrane permeability, and its overall handling and storage requirements.

Structural and Molecular Data

The fundamental structural and molecular details of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | PubChem[2] |

| Monoisotopic Mass | 164.09496 Da | PubChem[2] |

| Predicted XlogP | 1.6 | PubChem[2] |

The predicted XlogP value of 1.6 suggests a moderate level of lipophilicity, a key parameter in predicting the pharmacokinetic profile of potential drug candidates.

Physical Properties and Storage

While comprehensive experimental data on the physical state and solubility of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is not extensively documented in publicly available literature, some information can be gleaned from supplier specifications and related compounds.

Storage and Handling: Commercial suppliers recommend storing the compound at 2-8°C, protected from light, and under an inert atmosphere to ensure its stability.

Further experimental determination of properties such as melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents is crucial for its widespread application and would be a valuable contribution to the field.

Spectroscopic and Analytical Profile

A definitive analytical profile is essential for the unambiguous identification and quality control of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, providing a theoretical basis for its identification via ion mobility-mass spectrometry. These predictions can aid in the tentative identification of the compound in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.10224 | 134.2 |

| [M+Na]⁺ | 187.08418 | 141.6 |

| [M-H]⁻ | 163.08768 | 134.2 |

| [M+NH₄]⁺ | 182.12878 | 152.5 |

| [M+K]⁺ | 203.05812 | 138.6 |

| [M]⁺ | 164.09441 | 131.0 |

| [M]⁻ | 164.09551 | 131.0 |

| (Data sourced from PubChem)[2] |

The acquisition of experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation patterns from tandem mass spectrometry (MS/MS), is a critical next step for a complete analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Researchers synthesizing this compound are strongly encouraged to perform comprehensive 1D and 2D NMR analyses (e.g., COSY, HSQC, HMBC) to provide a definitive and publicly accessible spectral signature.

Chemical Properties and Reactivity

The chemical behavior of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is largely dictated by the interplay of its constituent functional groups: the electron-rich methoxy-substituted pyridine ring and the secondary amine within the tetrahydropyridine ring.

Synthesis Strategies

The synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold can be achieved through various synthetic routes. One notable method is the aza-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing heterocyclic systems.[4][5] This cycloaddition reaction offers a convergent and often stereoselective approach to this valuable molecular framework.

Caption: A generalized workflow for the aza-Diels-Alder synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine core.

Key Chemical Reactions

The reactivity of the 1,2,3,4-tetrahydro-1,5-naphthyridine nucleus is a subject of ongoing research, with several key transformations being particularly relevant for derivatization and library synthesis.

N-Alkylation: The secondary amine at the N-1 position is a nucleophilic center and can readily undergo N-alkylation reactions with various electrophiles, such as alkyl halides. This reaction provides a straightforward method for introducing diverse substituents at this position, which can significantly modulate the biological activity of the resulting molecules.

Oxidation: The tetrahydropyridine ring can be oxidized to the corresponding aromatic 1,5-naphthyridine.[5] This transformation offers a pathway to a different class of compounds with distinct electronic and pharmacological properties.

Caption: Key reaction pathways for the derivatization of the 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.

The development of detailed experimental protocols for these and other transformations, including explorations of catalyst systems and reaction conditions, will be instrumental in unlocking the full synthetic potential of this molecule.

Applications in Drug Discovery and Development

The 1,5-naphthyridine core and its partially saturated analogs are recognized as "privileged structures" in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a key building block in the synthesis of molecules with potential activities as:

-

Central Nervous System (CNS) Agents: The scaffold's structural features are amenable to modifications that can lead to compounds with affinity for various CNS targets.

-

Cardiovascular Drugs: The development of antihypertensive agents has been an area of focus for molecules derived from this core structure.

The modular nature of its synthesis and the potential for diversification at multiple positions make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization programs.

Conclusion and Future Directions

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine represents a promising and versatile scaffold for the development of novel therapeutics. While its fundamental molecular properties are established, a significant opportunity exists for the scientific community to contribute to a more complete understanding of its physical and chemical characteristics. The publication of detailed experimental data, including melting and boiling points, solubility profiles, and comprehensive spectroscopic analyses, will greatly enhance its utility and accelerate its application in drug discovery. Furthermore, the exploration of its reactivity and the development of robust synthetic protocols for its derivatization will undoubtedly lead to the discovery of new and potent biologically active compounds.

References

-

PubChem. 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. [Link]

- Al-dujaili, A. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.

-

Palacios, F., Alonso, C., Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

PubChem. 6-Methoxyflavone. National Center for Biotechnology Information. [Link]

-

Palacios, F., Alonso, C., Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., & Rubiales, G. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(1), 123. [Link]

-

Palacios, F., Alonso, C., & de los Santos, J. M. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-. National Institute of Standards and Technology. [Link]

- Kumar, S., & Singh, R. (2019). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 5(1), 1-6.

-

Bagley, S. W., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Bioorganic & medicinal chemistry, 15(18), 6106–6120. [Link]

Sources

- 1. 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine [myskinrecipes.com]

- 2. PubChemLite - 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: A Technical Guide for Drug Discovery

Abstract

The 1,5-naphthyridine scaffold and its partially saturated derivatives, such as the tetrahydronaphthyridines, represent a privileged structural motif in medicinal chemistry. These heterocyclic systems are integral to a diverse array of biologically active molecules, demonstrating a broad spectrum of pharmacological properties. This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet underexplored, member of this family: 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine . While direct and extensive biological data for this exact molecule are nascent in the public domain, this guide will synthesize the wealth of information available for structurally related analogs to build a compelling scientific case for its investigation. We will delve into its potential as an anticancer agent and a kinase inhibitor, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Promise of the Naphthyridine Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest in drug discovery. Their rigid structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The introduction of partial saturation, as seen in the tetrahydro-1,5-naphthyridine core, adds conformational flexibility, which can be advantageous for optimizing binding affinity and pharmacokinetic properties.

The presence of a methoxy group at the 6-position is a key structural feature. Methoxy substituents are frequently incorporated into bioactive molecules to modulate electronic properties, improve metabolic stability, and enhance interactions with target proteins, often through hydrogen bonding or by occupying hydrophobic pockets. It is the convergence of the tetrahydronaphthyridine scaffold with the 6-methoxy substituent that positions our subject compound as a molecule of high interest for therapeutic development.

Based on extensive analysis of related compounds, the most promising avenues for the biological activity of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine are in the realms of oncology and kinase-mediated signaling pathways.

Potential Biological Activity: An Evidence-Based Postulation

While PubChemLite indicates a lack of extensive literature for 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine itself, the broader family of naphthyridine and tetrahydronaphthyridine derivatives exhibits a wide range of biological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][2][3] This guide will focus on the two most strongly supported potential applications based on a comprehensive review of analogous structures.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the potent cytotoxic effects of naphthyridine derivatives against a variety of human cancer cell lines.[1][4] For instance, certain naturally derived naphthyridine alkaloids have demonstrated significant anticancer properties.[1] The introduction of a methoxy group, in particular, has been associated with enhanced cytotoxicity in related heterocyclic systems. For example, 10-methoxycanthin-6-one, a 1,5-naphthyridine derivative, has shown impressive activity against DU145 prostate cancer cells.[1] Furthermore, the cytotoxic activity of some naphthyridine derivatives is suggested to be linked to their ability to inhibit topoisomerase II, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.[4]

The structural similarity of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine to these active compounds provides a strong rationale for its evaluation as a potential anticancer agent.

Kinase Inhibition: A Key Mechanistic Hypothesis

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The naphthyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

Several classes of naphthyridine derivatives have been identified as inhibitors of various kinases:

-

Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and cancer.[5]

-

Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a key player in cancer progression.[6]

-

Fibroblast Growth Factor Receptor-1 (FGFR-1): 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines have shown high selectivity for FGFR-1 tyrosine kinase, a target in angiogenesis and tumor growth.[7]

-

c-Met Kinase: The 1,6-naphthyridine motif has been utilized to develop inhibitors of the c-Met kinase, which is involved in tumor metastasis.[8]

The recurring theme of kinase inhibition among methoxy-substituted naphthyridine analogs strongly suggests that 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine may exert its biological effects through the modulation of one or more protein kinases.

Experimental Workflows for Biological Characterization

To systematically investigate the biological activity of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential should involve screening against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], DU145 [prostate], HCT-116 [colon], A549 [lung]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 15.2 |

| DU145 | Prostate | 8.9 |

| HCT-116 | Colon | 22.5 |

| A549 | Lung | 31.1 |

Kinase Inhibitor Profiling

Based on the cytotoxic activity, the compound should be profiled against a panel of protein kinases to identify potential molecular targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example; specific conditions will vary depending on the kinase and the assay platform.

-

Reagent Preparation: Prepare assay buffer, a solution of the test compound (6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine), a fluorescently labeled ATP-competitive kinase inhibitor (tracer), a terbium-labeled anti-tag antibody, and the kinase of interest.

-

Assay Plate Preparation: Add the assay components to a 384-well plate in the following order: assay buffer, test compound, kinase/antibody mixture, and tracer.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 520 nm and 495 nm.

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The inhibition of tracer binding to the kinase by the test compound will result in a decrease in the FRET signal. Determine the IC50 value for each kinase.

Visualization of Experimental Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways and Mechanisms of Action

Should 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine demonstrate potent kinase inhibitory activity, it is crucial to understand the downstream cellular consequences.

Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase

Many kinases that are targets for cancer therapy are involved in pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of a key kinase in one of these pathways would be expected to lead to the induction of apoptosis (programmed cell death).

Visualization of a Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While the biological activity of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is not yet extensively documented, the wealth of data on structurally related naphthyridine and tetrahydronaphthyridine derivatives provides a strong impetus for its investigation. The evidence strongly suggests that this compound holds significant potential as a scaffold for the development of novel anticancer agents and kinase inhibitors.

Future research should focus on a systematic evaluation of its cytotoxic and kinase inhibitory profiles. Promising initial findings should be followed by more in-depth mechanistic studies, including cell cycle analysis, apoptosis assays, and target validation experiments. Ultimately, lead optimization campaigns based on the 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine core could yield novel clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Yeh, J. Y., Coumar, M. S., Horng, C. T., Shiao, H. Y., Ko, S., Hsieh, H. P., ... & Hsieh, T. L. (2013). Cytotoxicity and structure-activity relationships of naphthyridine derivatives in human cervical cancer, leukemia, and prostate cancer. Chemical biology & drug design, 82(6), 685–696. [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel), 17(12), 1705. [Link]

-

Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 19, 2026, from [Link]

-

Hassan, A., Osman, H., & Arshad, S. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 943-944. [Link]

-

Semantic Scholar. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. Retrieved January 19, 2026, from [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

National Center for Biotechnology Information. (2010). 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Xu, B., et al. (2025). Design, Synthesis, and Biological Activity Study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives Against Multidrug Resistance in Eca109/VCR Cells. ResearchGate. [Link]

-

Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]

-

ResearchGate. (n.d.). In-vitro cytotoxic activity of some selected synthesized compounds. Retrieved January 19, 2026, from [Link]

-

Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (2000). 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of medicinal chemistry, 43(22), 4200–4211. [Link]

-

Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. [Link]

-

Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

Chen, Y. L., Chen, I. L., Wang, T. C., Han, C. H., & Tzeng, C. C. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European journal of medicinal chemistry, 46(9), 3809–3815. [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2016). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl) Derivatives. Molecules, 21(11), 1461. [Link]

-

Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(1), 1. [Link]

-

Justia Patents. (2024). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. [Link]

-

ResearchGate. (n.d.). Design, synthesis and anticancer activity of naphthoquinone derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activity of Naturally Derived Naphthyridines. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Cytotoxicity of 5H-Dibenzo[c,h][9][10]naphthyridin-6-ones and 6H-Indeno[1,2-c]isoquinolin-5,11-diones in Tumor Cells Sensitive and Resistant to Camptothecin Analogs. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2010). 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Morris, H., & Wallach, J. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis, 9(10), 1551–1560. [Link]

-

Semantic Scholar. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved January 19, 2026, from [Link]

-

European Patent Office. (2025). USE OF TETRAHYDRONAPHTHYRIDINE DERIVATIVE FOR PREPARING PRODUCT FOR IMPROVING HYPERPIGMENTATION. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methoxyflurane. Retrieved January 19, 2026, from [Link]

-

Chen, Y. L., Hung, C. Y., Lu, C. M., Chen, Y. L., & Tzeng, C. C. (2014). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 12(35), 6885–6896. [Link]

-

Ozer, B., Yilmaz, V. T., & Ulukaya, E. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6932. [Link]

-

Tang, G., Liu, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][9][10]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of medicinal chemistry, 60(21), 8858–8875. [Link]

Sources

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The compound 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is cataloged primarily as a synthetic intermediate, a building block for more complex pharmaceutical agents targeting the central nervous system and cardiovascular system[1]. As of the current literature landscape, a definitive, well-characterized mechanism of action for this specific molecule remains to be elucidated. This guide, therefore, adopts a forward-looking, investigative perspective. It is designed not as a retrospective summary of established facts, but as a strategic manual for the researcher venturing into the functional characterization of this and related compounds.

We will proceed by first understanding the broader pharmacological context of the 1,5-naphthyridine scaffold, from which we can derive plausible hypotheses for the mechanism of action of our target molecule. Subsequently, this guide will furnish the detailed, validated experimental protocols necessary to systematically test these hypotheses, thereby providing a robust framework for its comprehensive investigation.

Section 1: The 1,5-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,5-naphthyridine core is a recognized "privileged structure" in drug discovery, denoting a molecular framework that is capable of binding to multiple, diverse biological targets[2]. Derivatives of this scaffold have demonstrated a wide array of biological activities, offering a fertile ground for hypothesizing the potential actions of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Known Biological Activities of 1,5-Naphthyridine Derivatives

A survey of the literature reveals several key areas of therapeutic potential for this class of compounds:

| Biological Activity | Target/Mechanism | Representative Derivatives |

| Anticancer | Inhibition of Topoisomerase I[3] | 7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][3]naphthyridine[4] |

| Antifibrotic/Anticancer | Inhibition of TGF-β Type I Receptor (ALK5)[3] | Aminothiazole and pyrazole derivatives of 1,5-naphthyridine[3] |

| Antibacterial | DNA gyrase/topoisomerase IV inhibition (inferred from related naphthyridines)[3] | Canthin-6-one and 10-methoxycanthin-6-one[3] |

| Anti-inflammatory | Reduction of pro-inflammatory mediators (NO, IL-6, TNF-α)[5] | Quassidine E and canthin-16-one-14-butyric acid[5] |

The presence of the methoxy group in our target compound is also of significance. This functional group is prevalent in many approved drugs and can influence ligand-target binding, physicochemical properties, and metabolic stability[6].

Section 2: Hypothesized Mechanisms of Action for 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Based on the established activities of the broader 1,5-naphthyridine class, we can propose several testable hypotheses for the mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Hypothesis A: Inhibition of Topoisomerase I

Given that certain 1,5-naphthyridine derivatives exhibit cytotoxic effects through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and repair, it is plausible that our compound of interest shares this mechanism[3].

Hypothesis B: Modulation of TGF-β Signaling via ALK5 Inhibition

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in fibrosis and cancer. The 1,5-naphthyridine scaffold is known to be a potent inhibitor of the TGF-β type I receptor, ALK5[3].

Hypothesis C: Broad-Spectrum Kinase Inhibition

The general "drug-like" nature of the tetrahydronaphthyridine scaffold suggests it could be a versatile kinase inhibitor, a common mechanism for many small molecule drugs[7].

The following sections will provide detailed protocols to investigate these hypotheses.

Section 3: Experimental Protocols for Mechanistic Elucidation

The following protocols are designed to be self-validating and provide a clear path to understanding the compound's mechanism of action.

Protocol: In Vitro Cytotoxicity Screening

This initial step is crucial to determine the compound's potential as an anticancer agent and to establish a working concentration range for subsequent assays.

Methodology:

-

Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., A549 - lung, SKOV3 - ovarian) and a non-cancerous control cell line (e.g., MRC5 - lung fibroblast)[4].

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine and treat the cells for 72 hours.

-

Viability Assay: Use a standard MTT or PrestoBlue assay to determine cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

Caption: Hypothesized inhibition of the TGF-β signaling pathway.

Section 4: Concluding Remarks and Future Directions

The provided framework offers a systematic approach to elucidating the mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. Positive results in any of the proposed assays should be followed by more detailed secondary assays, such as Western blotting for downstream signaling molecules (e.g., phospho-SMAD2 for ALK5 inhibition) and in vivo studies in relevant disease models. The exploration of this and related compounds within the 1,5-naphthyridine class holds significant promise for the discovery of novel therapeutics.

References

-

MySkinRecipes. 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. [Link]

-

Sharma, K., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72214561, 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. [Link]

-

Wettstein, D. A., et al. (2006). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Journal of Combinatorial Chemistry, 8(4), 543-550. [Link]

-

PubChemLite. 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. [Link]

-

Request PDF. New tetrahydrobenzo[b]n[1][8]aphthyridine derivatives: synthesis and biological activity. [Link]

-

de la Torre, B. G., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

-

Nowak, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4992. [Link]

-

Sharma, K., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

-

Sharma, K., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed Central. [Link]

-

de la Torre, B. G., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Peat, A. J., et al. (2014). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1234-1239. [Link]

Sources

- 1. 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine [myskinrecipes.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (C9H12N2O) [pubchemlite.lcsb.uni.lu]

The Strategic Deployment of the Methoxy Group in 1,5-Naphthyridine Derivatives: A Technical Guide

Abstract

The 1,5-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1][2] The strategic functionalization of this scaffold is paramount to modulating its biological activity and drug-like properties. Among the vast arsenal of chemical substituents available to the medicinal chemist, the seemingly simple methoxy group (–OCH₃) stands out for its profound and multifaceted influence. This technical guide provides an in-depth analysis of the role of the methoxy group in 1,5-naphthyridine derivatives, exploring its impact on synthetic strategy, its critical function in modulating biological activity—particularly in kinase inhibition—and its subtle yet significant effects on physicochemical and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key substituent in the design of next-generation therapeutics.

The Methoxy Group: A Versatile Modulator in Drug Design

The methoxy group is one of the most frequently employed substituents in medicinal chemistry, prized for its unique combination of electronic and steric properties.[3] It is more than a simple alkyl ether; its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions.[4]

Electronically, the methoxy group exerts a dual effect: it is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction.[5] This duality allows it to subtly tune the electronic environment of the 1,5-naphthyridine core, impacting everything from ring reactivity to the pKa of neighboring functionalities. Furthermore, its modest steric bulk can enforce specific conformations (rotamers) that may be crucial for optimal binding to a biological target. Critically, it also introduces a potential "soft spot" for metabolism via O-demethylation, a factor that must be carefully considered in drug design.[6]

Synthetic Pathways to Methoxy-Substituted 1,5-Naphthyridines

The incorporation of a methoxy group onto the 1,5-naphthyridine scaffold can be achieved either by utilizing a methoxy-substituted precursor or by late-stage functionalization of the pre-formed heterocyclic core.

Core Construction Using Methoxy-Substituted Precursors

Established cyclization strategies can be adapted by using methoxy-substituted starting materials. For instance, a modified Skraup or Gould-Jacobs reaction employing a methoxy-substituted 3-aminopyridine can directly yield the desired methoxylated 1,5-naphthyridine core.[2][7] This approach is advantageous when the precursor is readily available and the desired substitution pattern is established early in the synthetic sequence.

Late-Stage Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

A highly effective and common strategy involves the nucleophilic aromatic substitution (SNAr) on a halo-substituted 1,5-naphthyridine.[1] The inherent electron deficiency of the pyridinone rings in the naphthyridine system facilitates this reaction, particularly when the halogen is at an activated position (e.g., C4).[8][9] Treatment with a methoxide source, such as sodium methoxide in methanol, efficiently displaces a halide (typically chloride) to install the methoxy group.[1]

This multi-step approach, beginning with the construction of the 1,5-naphthyridine-4-ol via the Gould-Jacobs reaction, followed by chlorination and subsequent SNAr, provides a robust and versatile route to 4-methoxy-1,5-naphthyridine derivatives.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methoxy group - Wikipedia [en.wikipedia.org]

- 6. Integrated ADME, metabolomics, and multi-target docking of Novel methoxy- and thiophene-substituted benzodioxane hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Navigating the Isomeric Landscape of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine: A Guide to Synthesis, Characterization, and Strategic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have shown a wide array of therapeutic potential, including roles as inhibitors of TGF-β type I receptor (ALK5), anticancer agents, and novel bacterial topoisomerase inhibitors.[2][5][6] The introduction of a methoxy substituent and a tetrahydrogenated ring, as seen in 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, adds significant three-dimensional complexity and modulates the electronic and pharmacokinetic properties of the molecule. This strategic functionalization, however, also introduces the critical challenge of structural isomerism.

In drug development, the precise control and characterization of a molecule's three-dimensional structure are paramount. Different structural isomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Therefore, a comprehensive understanding of the potential isomers of a lead compound is not merely an academic exercise but a fundamental requirement for advancing a successful therapeutic program. This guide provides a detailed exploration of the structural isomers of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, offering field-proven insights into isomer-specific synthesis, definitive analytical characterization, and the strategic implications for medicinal chemistry.

The Isomeric Possibilities: Defining the Chemical Space

The core structure of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine presents several possibilities for structural isomerism. These arise from two primary sources: the position of the methoxy group on the aromatic pyridine ring and the location of the tetrahydrogenated ring within the bicyclic system. Based on chemical stability and synthetic accessibility, we can identify the most probable and significant isomers that a researcher might encounter or wish to synthesize.

The principal isomers can be categorized as follows:

-

Positional Isomers of the Methoxy Group: The methoxy group can be located at any available carbon on the pyridine ring, leading to 7-methoxy and 8-methoxy analogues.

-

Ring Hydrogenation Isomers: The saturation can be on the pyridine ring bearing the methoxy group or on the other ring.

Below is a visual representation of the parent compound and its key structural isomers.

Caption: General workflow for synthesizing the parent compound.

Detailed Protocol:

-

Imine Formation: To a solution of 3-amino-6-methoxypyridine (1.0 eq) in toluene, add the desired aldehyde (e.g., formaldehyde or a protected equivalent, 1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC until the starting aminopyridine is consumed.

-

Cycloaddition: Cool the reaction mixture to room temperature. Add the dienophile (e.g., an electron-rich alkene, 1.5 eq) and a Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq). Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours. The causality here is that the Lewis acid activates the imine, lowering the LUMO energy for a more facile cycloaddition.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Synthesis of Methoxy Positional Isomers (e.g., 8-Methoxy)

To synthesize the 8-methoxy isomer, the starting material must be changed to an appropriately substituted aminopyridine. For instance, 3-amino-4-methoxypyridine would be required. However, such precursors can be challenging to procure or synthesize. An alternative strategy involves building the naphthyridine core first and introducing the methoxy group later.

Protocol via Nucleophilic Aromatic Substitution (SNAr):

-

Chlorination: Start with a hydroxylated precursor, such as 8-hydroxy-1,2,3,4-tetrahydro-1,5-naphthyridine. This can be synthesized using a Skraup reaction with 3-amino-4-hydroxypyridine. T[5]reat the hydroxy-naphthyridine with a chlorinating agent like phosphorus oxychloride (POCl₃) to produce 8-chloro-1,2,3,4-tetrahydro-1,5-naphthyridine.

-

Methoxylation: The resulting chloro-derivative is then subjected to an SNAr reaction. Dissolve the compound in methanol, add a strong base such as sodium methoxide (NaOMe), and heat the mixture. The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the chloride by the methoxide ion.

-

Purification: After quenching and extraction, the final product is purified via chromatography. This self-validating system ensures purity, as any unreacted chloro-intermediate or starting material will have significantly different polarity and can be easily separated.

Analytical Differentiation of Isomers

Distinguishing between the synthesized isomers is critical and relies on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for isomer identification. The chemical shifts and coupling patterns of the aromatic and aliphatic protons are highly sensitive to the substitution pattern.

-

¹H NMR: The position of the methoxy group can be definitively assigned using Nuclear Overhauser Effect (NOE) experiments. For the 6-methoxy isomer, irradiation of the methoxy protons should show an NOE enhancement for the proton at the 7-position. For the 8-methoxy isomer, an NOE would be expected for the proton at the 7-position. The coupling constants (J-values) between aromatic protons also provide crucial information about their relative positions.

-

¹³C NMR: The carbon chemical shifts, particularly in the aromatic region, are distinct for each isomer due to the different electronic environments created by the methoxy group's position.

Hypothetical NMR Data Summary

| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | ~3.9 (s, 3H, -OCH₃), Aromatic protons as an AX system. | ~55 (-OCH₃), Aromatic carbons showing distinct shifts. |

| 7-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | ~3.9 (s, 3H, -OCH₃), Aromatic protons as singlets. | ~56 (-OCH₃), Different aromatic carbon chemical shifts. |

| 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | ~4.0 (s, 3H, -OCH₃), Aromatic protons as an AX system. | ~55 (-OCH₃), Unique set of aromatic carbon chemical shifts. |

| 2-Methoxy-5,6,7,8-tetrahydro-1,5-naphthyridine | ~3.8 (s, 3H, -OCH₃), Aromatic protons on the other ring. | ~54 (-OCH₃), Aliphatic carbons show different shifts. |